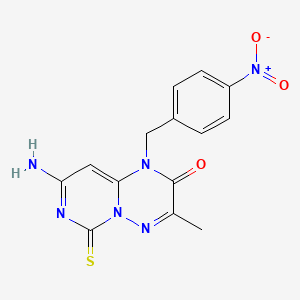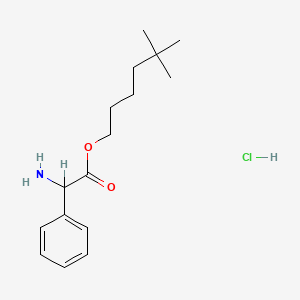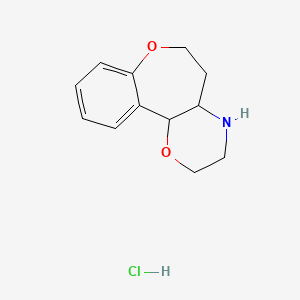
(E)-3,4,4a,5,6,11b-Hexahydro-2H-(1)benzoxepino(5,4-b)(1,4)oxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,4,4a,5,6,11b-Hexahydro-2H-(1)benzoxepino(5,4-b)(1,4)oxazine hydrochloride is a complex organic compound with a unique structure that combines elements of benzoxepine and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4,4a,5,6,11b-Hexahydro-2H-(1)benzoxepino(5,4-b)(1,4)oxazine hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, where the benzoxepine and oxazine rings are formed. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-3,4,4a,5,6,11b-Hexahydro-2H-(1)benzoxepino(5,4-b)(1,4)oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate its interactions with biological molecules.
Medicine: It has potential therapeutic applications, possibly as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (E)-3,4,4a,5,6,11b-Hexahydro-2H-(1)benzoxepino(5,4-b)(1,4)oxazine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: An organic compound with a similar lactam structure, used in various industrial applications.
tert-Butylamine: An aliphatic primary amine with applications in organic synthesis.
Allylamine: An unsaturated amine used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
(E)-3,4,4a,5,6,11b-Hexahydro-2H-(1)benzoxepino(5,4-b)(1,4)oxazine hydrochloride is unique due to its combined benzoxepine and oxazine rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for research and industrial use.
Properties
CAS No. |
93701-86-1 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3,4,4a,5,6,11b-hexahydro-2H-[1]benzoxepino[5,4-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-4-11-9(3-1)12-10(5-7-14-11)13-6-8-15-12;/h1-4,10,12-13H,5-8H2;1H |
InChI Key |
KTMQIHVAKYBTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C3C1NCCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


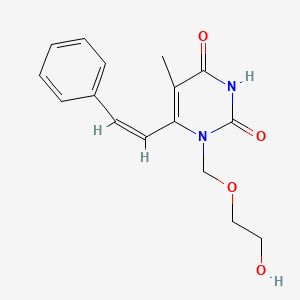
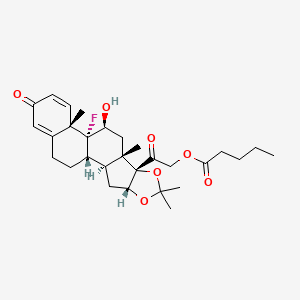
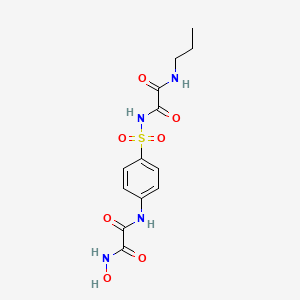
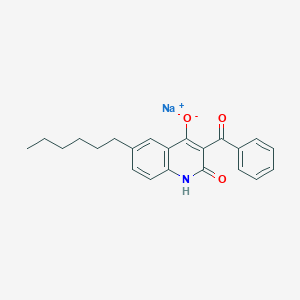
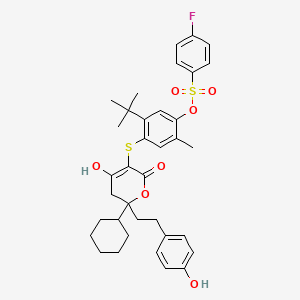
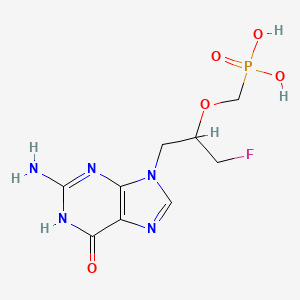
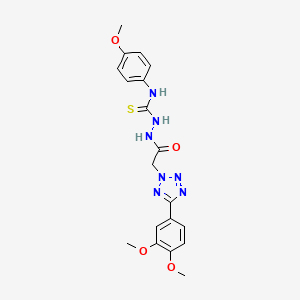
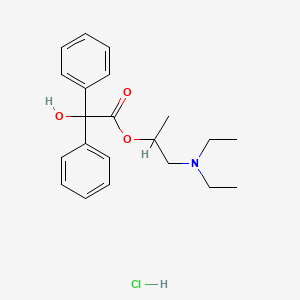
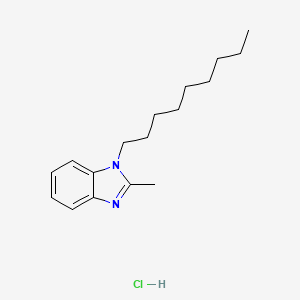
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
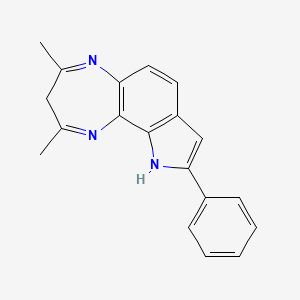
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
